2-(2-Ethylhexyl)-3-fluorothiophene
Description
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Properties
Molecular Formula |
C12H19FS |
|---|---|
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-(2-ethylhexyl)-3-fluorothiophene |
InChI |
InChI=1S/C12H19FS/c1-3-5-6-10(4-2)9-12-11(13)7-8-14-12/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
RJWWALPDHADCLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(C=CS1)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Ethylhexyl 3 Fluorothiophene and Its Advanced Precursors
Strategies for Regioselective Synthesis of 3-Alkyl-4-fluorothiophenes
The introduction of a fluorine atom at the 3-position of a thiophene (B33073) ring bearing an alkyl group at the 4-position presents a significant synthetic challenge. The regioselectivity of this transformation is paramount for ensuring the desired electronic properties of the final material. Two primary strategies have emerged as effective: halogenation followed by functionalization and organometallic cross-coupling reactions.
Halogenation and Subsequent Functionalization Pathways
This classical yet robust approach involves the initial introduction of a halogen atom, typically bromine, onto the thiophene ring, which then serves as a handle for subsequent functionalization, including the crucial fluorination step.
The selective bromination of 3-alkylthiophenes is a critical first step. The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation. tandfonline.comwikipedia.org The reaction conditions, such as solvent and temperature, can be tuned to achieve high regioselectivity, favoring the introduction of bromine at the desired positions. tandfonline.com For instance, treating 3-alkylthiophene with an excess of bromine can lead to the formation of 2,3,5-tribromo-4-alkylthiophene. acs.org This exhaustive bromination is a key step in a multi-step synthesis to ensure that the subsequent functionalization occurs at the correct positions. acs.org The use of NBS in acetic acid at room temperature has been shown to be highly regioselective for the 2-position of substituted thiophenes. tandfonline.com
A typical procedure involves dissolving the 3-alkylthiophene in a suitable solvent, such as dichloromethane (B109758) or acetic acid, and then adding NBS portion-wise at a controlled temperature. tandfonline.comacs.org The reaction is often carried out in the absence of light to prevent radical side reactions. acs.org
Table 1: Bromination of 3-Alkylthiophenes
| Starting Material | Reagent | Solvent | Product | Yield | Reference |
| 3-Alkylthiophene | Bromine | Dichloromethane | 2,3,5-Tribromo-4-alkylthiophene | 81-88% | acs.org |
| 3-Substituted Thiophenes | NBS | Acetic Acid | 2-Bromo-3-substituted thiophenes | >99% regioselectivity | tandfonline.com |
| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | 99% | tcichemicals.com |
Following bromination, a lithium-halogen exchange reaction is employed to generate a highly reactive organolithium intermediate. wikipedia.orgnih.govharvard.edu This step is typically performed at low temperatures (-78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net The choice of the organolithium reagent can be critical; t-BuLi is often preferred for clean and efficient lithium-halogen exchange. researchgate.net The resulting lithiated thiophene is a powerful nucleophile that can react with a variety of electrophiles.
In the synthesis of 3-alkyl-4-fluorothiophenes, the lithiated intermediate is quenched with an electrophilic fluorine source. This reaction must be carefully controlled to prevent side reactions and ensure the desired regiochemistry. The stability of the lithiated species is a key factor, as rearrangement to more thermodynamically stable positions can occur. acs.org To circumvent this, the 2- and 5-positions of the thiophene ring are often protected, for instance, with trimethylsilyl (B98337) groups, prior to the lithiation and fluorination steps. acs.org
N-Fluorosulfonimides, particularly N-fluorobenzenesulfonimide (NFSI), are widely used as electrophilic fluorinating agents. acs.orgwikipedia.org These reagents are stable, easy to handle, and provide a source of "F+" for the fluorination of carbanions. wikipedia.org The reaction involves the addition of the NFSI solution to the cold (-78 °C) solution of the lithiated thiophene. acs.org The mixture is stirred for a period at low temperature and then allowed to warm to room temperature. acs.org
The synthesis of 3-fluoro-4-(2-ethylhexyl)-2,5-bis(trimethylsilyl)thiophene illustrates this process. A solution of n-BuLi is added to 3-bromo-4-(2-ethylhexyl)-2,5-bis(trimethylsilyl)thiophene in THF at -78 °C. After a short stirring period, a solution of NFSI in THF is added, and the reaction is allowed to proceed to completion. acs.org While effective, the yields for these fluorination reactions can sometimes be moderate due to challenges in purification. acs.org
Table 2: Synthesis of 3-Fluoro-4-alkyl-2,5-bis(trimethylsilyl)thiophenes via Lithiation and Fluorination
| Starting Material | Lithiation Reagent | Fluorinating Agent | Product | Yield | Reference |
| 3-Bromo-4-hexyl-2,5-bis(trimethylsilyl)thiophene | n-BuLi | NFSI | 3-Fluoro-4-hexyl-2,5-bis(trimethylsilyl)thiophene | 46-52% | acs.org |
| 3-Bromo-4-octyl-2,5-bis(trimethylsilyl)thiophene | n-BuLi | NFSI | 3-Fluoro-4-octyl-2,5-bis(trimethylsilyl)thiophene | 46-52% | acs.org |
| 3-Bromo-4-(2-ethylhexyl)-2,5-bis(trimethylsilyl)thiophene | n-BuLi | NFSI | 3-Fluoro-4-(2-ethylhexyl)-2,5-bis(trimethylsilyl)thiophene | 46-52% | acs.org |
Organometallic Cross-Coupling Approaches for Thiophene Derivatization
Organometallic cross-coupling reactions provide a powerful and versatile alternative for the synthesis of substituted thiophenes, offering high regioselectivity and functional group tolerance.
The Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. harvard.edumdpi.com This methodology can be applied to the synthesis of 3-alkyl-4-fluorothiophenes. For instance, a borylated thiophene derivative can be coupled with an alkyl halide, or a halogenated thiophene can be coupled with an alkylboronic acid or ester. jcu.edu.auresearchgate.net
A key advantage of the Suzuki reaction is its compatibility with a wide range of functional groups and its ability to be performed under relatively mild conditions. harvard.edu The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov For example, a palladium catalyst such as Pd(PPh₃)₄ is often used in the presence of a base like potassium carbonate or potassium phosphate. mdpi.comnih.gov The reaction is typically carried out in a solvent system such as a mixture of toluene (B28343) and water or 1,4-dioxane. mdpi.com
An alternative route involves the Suzuki coupling of 3-fluoro-4-bromothiophene with an appropriate alkylboronic acid or its ester to introduce the 2-ethylhexyl group. This approach offers a direct method for installing the alkyl chain at the desired position.
Palladium-Catalyzed Synthesis Routes
The construction of the 2-(2-Ethylhexyl)-3-fluorothiophene molecule heavily relies on the versatility and efficiency of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.orgnih.gov The general mechanism for these transformations, such as the Suzuki, Negishi, or Stille couplings, involves a catalytic cycle starting with a Palladium(0) species. This cycle consists of three key steps: oxidative addition of the palladium catalyst into an organohalide bond, transmetalation from an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.orgyoutube.com
For the synthesis of this compound, a common strategy involves the coupling of a pre-functionalized 3-fluorothiophene (B1278697) ring with a 2-ethylhexyl metallic reagent. A plausible and efficient approach is the Negishi coupling, which utilizes an organozinc reagent. The synthesis would start with a halogenated 3-fluorothiophene, such as 2-bromo-3-fluorothiophene (B3125400). This precursor is then reacted with a (2-ethylhexyl)zinc halide, prepared from the corresponding 2-ethylhexyl bromide and activated zinc.
The key palladium-catalyzed step couples these two fragments. The choice of palladium precursor and ligand is critical for achieving high yields. Catalysts such as Pd(P(t-Bu)₃)₂ or a combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine (B1218219) ligand like XPhos are known to be highly effective for coupling reactions, even with less reactive substrates. nih.govduke.edu
Below is a table summarizing common palladium-catalyzed cross-coupling reactions applicable to the synthesis of alkyl-substituted fluorothiophenes.
| Reaction Name | Organometallic Reagent (R-M) | Thiophene Substrate (Th-X) | Typical Catalyst/Ligand | Key Features |
| Negishi Coupling | (2-Ethylhexyl)ZnCl | 2-Bromo-3-fluorothiophene | Pd(PPh₃)₄, Pd₂(dba)₃/XPhos | High reactivity and functional group tolerance. |
| Suzuki Coupling | (2-Ethylhexyl)B(OH)₂ | 2-Bromo-3-fluorothiophene | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Utilizes stable and less toxic organoboron reagents. |
| Stille Coupling | (2-Ethylhexyl)Sn(Bu)₃ | 2-Bromo-3-fluorothiophene | Pd(PPh₃)₄ | Tolerates a wide range of functional groups, but tin byproducts can be toxic. |
| Kumada Coupling | (2-Ethylhexyl)MgBr | 2-Bromo-3-fluorothiophene | Pd(dppf)Cl₂ | Uses highly reactive Grignard reagents, limiting functional group compatibility. |
Cycloaddition Reactions in the Synthesis of Fluorinated Sulfur Heterocycles
Cycloaddition reactions provide a powerful and stereocontrolled method for assembling cyclic structures, including the fluorinated thiophene core. researchgate.net While direct cycloaddition to form this compound is less common, these reactions are crucial for creating the foundational fluorinated sulfur heterocycle, which can then be further functionalized.
Methodologies such as [4+2] Diels-Alder reactions or [3+2] Huisgen cycloadditions are of particular importance. researchgate.net For instance, a fluorinated dienophile can react with a sulfur-containing dienophile to construct the thiophene ring. Another advanced strategy involves the ring-expansion of smaller cyclic precursors. For example, a suitably substituted cyclopropane (B1198618) bearing a trifluoromethyl group can undergo a Lewis acid-promoted single C-F bond activation and ring-opening, followed by reaction with a sulfur nucleophile. The resulting intermediate can then undergo an intramolecular cyclization to form a fluorinated dihydrothiophene or tetrahydrothiophene (B86538) scaffold, which can be subsequently aromatized. nii.ac.jpacs.org
The synthesis of thiophenes from acyclic precursors, particularly through the cyclization of functionalized alkynes, is another highly effective strategy. mdpi.com For example, a 1-mercapto-3-yn-2-ol can undergo an iodine-induced 5-endo-dig cyclization followed by dehydration to yield a 3-iodothiophene (B1329286) derivative. mdpi.com If a fluorine atom is incorporated into the alkyne precursor, this can lead to the formation of a fluorinated thiophene ring system. These cycloaddition and cyclization strategies offer alternative pathways to the core heterocyclic structure, complementing the more direct functionalization via cross-coupling.
Synthesis of Dimeric and Oligomeric Fluorothiophene Building Blocks Incorporating 2-Ethylhexyl Moieties
The monomer this compound is primarily designed for the synthesis of larger conjugated systems, such as dimers, oligomers, and polymers, for applications in organic electronics. The 2-ethylhexyl side chains are incorporated to ensure solubility of these larger molecules in common organic solvents, facilitating their processing into thin films.
The synthesis of these dimeric and oligomeric structures is predominantly achieved through iterative palladium-catalyzed cross-coupling reactions. A typical approach is the Suzuki polymerization (or polycondensation). To achieve this, the monomer must be di-functionalized. For example, this compound can be selectively brominated at the 5-position using N-bromosuccinimide (NBS) to yield 2-bromo-5-(2-ethylhexyl)-4-fluorothiophene. This brominated monomer can then be converted into a boronic acid or boronic ester derivative at the 2-position.
A Stille polycondensation can also be employed, where a di-brominated monomer, such as 2,5-dibromo-3-(2-ethylhexyl)-4-fluorothiophene, is reacted with a distannyl-thiophene derivative in the presence of a palladium catalyst. These polymerization reactions connect the monomer units, typically in a head-to-tail fashion, to create highly regioregular polymers, which is crucial for achieving optimal electronic properties.
Optimization of Reaction Conditions and Yields in Monomer Synthesis
The economic viability and scalability of producing this compound depend on the optimization of the synthetic route, particularly the key palladium-catalyzed cross-coupling step. Several parameters must be carefully controlled to maximize the reaction yield and minimize impurities.
Key factors for optimization include:
Catalyst System: The choice of both the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. Bulky, electron-rich ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., XPhos, SPhos) have been shown to be highly efficient, often enabling reactions at lower temperatures and catalyst loadings. nih.govyoutube.com
Base and Solvent: The choice of base and solvent is interdependent and crucial for the transmetalation step. For Suzuki couplings, inorganic bases like potassium carbonate or cesium carbonate are common, often in solvent mixtures like toluene/water or dioxane/water. For Negishi couplings, a base is not always required, and ethereal solvents like tetrahydrofuran (THF) or dioxane are typical.
Temperature and Reaction Time: While many modern catalyst systems allow for reactions at room temperature, gentle heating may be required to drive the reaction to completion. nih.gov Reaction times must be optimized to ensure full conversion without promoting side reactions or product degradation.
Purity of Reagents: The purity of the organometallic reagent and the organohalide is critical. Organozinc and Grignard reagents are sensitive to moisture and air, requiring inert atmosphere techniques for their preparation and use.
The following table illustrates a hypothetical optimization study for a Negishi coupling to synthesize the target monomer, demonstrating how varying reaction parameters can influence the product yield.
Table: Optimization of the Negishi Coupling for this compound Synthesis Reaction: 2-bromo-3-fluorothiophene + (2-ethylhexyl)zinc chloride → this compound
| Entry | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | - | THF | 65 | 55 |
| 2 | PdCl₂(dppf) (3 mol%) | - | THF | 65 | 72 |
| 3 | Pd₂(dba)₃ (1.5 mol%) | P(t-Bu)₃ (3 mol%) | Dioxane | 80 | 85 |
| 4 | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | THF | Room Temp | 91 |
| 5 | Pd(OAc)₂ (1 mol%) | SPhos (2 mol%) | Toluene | 80 | 88 |
| 6 | Pd₂(dba)₃ (0.5 mol%) | XPhos (1 mol%) | THF | Room Temp | 89 |
Advanced Spectroscopic and Analytical Characterization of 2 2 Ethylhexyl 3 Fluorothiophene and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioregularity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(2-Ethylhexyl)-3-fluorothiophene and its corresponding polymers. By probing the local magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed insights into molecular structure, connectivity, and, in the case of polymers, the regularity of the chain structure.
¹H NMR Analysis of Proton Environments and Polymer Defects
The ¹H NMR spectrum of this compound and its polymer, poly(this compound), allows for the identification of the various proton environments within the molecule.
For the monomer , distinct signals are expected for the protons on the thiophene (B33073) ring and the 2-ethylhexyl side chain. The protons on the thiophene ring typically appear in the aromatic region (around 6.5-7.5 ppm). The protons of the 2-ethylhexyl group will be found in the aliphatic region (around 0.8-2.8 ppm). Based on data from the closely related 2-(2-ethylhexyl)thiophene, the methylene (B1212753) protons adjacent to the thiophene ring (Ar-CH₂) would likely appear as a doublet around 2.7-2.8 ppm. rsc.org The other protons of the ethylhexyl group, including the methine (CH), methylene (CH₂), and terminal methyl (CH₃) groups, would resonate at higher fields, typically between 0.8 and 1.7 ppm. rsc.orgias.ac.in
Upon polymerization , the ¹H NMR spectrum provides crucial information about the regioregularity of the polymer chain. In a regioregular, head-to-tail (HT) coupled polythiophene, the aromatic proton on the thiophene backbone typically shows a sharp singlet around 6.9-7.0 ppm. researchgate.net The appearance of additional, smaller peaks in this region can indicate the presence of regio-defects such as head-to-head (HH) or tail-to-tail (TT) couplings. The signals for the alkyl side chain protons also broaden upon polymerization. The α-methylene protons (Ar-CH₂) attached to the thiophene ring are particularly sensitive to the electronic environment and typically shift to around 2.8 ppm in well-ordered, regioregular structures. researchgate.net
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Polymer
| Assignment | Monomer (Expected) | Polymer (Expected, Regioregular) |
|---|---|---|
| Thiophene Ring Protons | ~6.5 - 7.5 | ~6.9 - 7.0 |
| α-Methylene (Ar-CH₂) | ~2.7 - 2.8 | ~2.8 |
| Methine (-CH-) | ~1.6 - 1.8 | ~1.7 |
| Methylene (-CH₂-) | ~1.2 - 1.5 | ~1.2 - 1.5 |
| Methyl (-CH₃) | ~0.8 - 0.9 | ~0.9 |
Note: Chemical shifts are approximate and based on analogous compounds. Actual values may vary.
¹³C NMR Investigations of Carbon Framework and Substituent Effects
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the monomer and polymer.
For the monomer , the spectrum will show distinct signals for each unique carbon atom. The chemical shifts of the thiophene ring carbons are particularly informative. In 2-fluorothiophene (B33856), the carbon atom bonded to fluorine (C-F) is observed at a high chemical shift, while the other ring carbons appear at lower values. spectrabase.com The introduction of the 2-ethylhexyl substituent at the 2-position will influence these shifts. The carbons of the ethylhexyl group will appear in the aliphatic region of the spectrum (typically 10-45 ppm). rsc.org
In the polymer , the ¹³C NMR spectrum is sensitive to regioregularity. For a highly regioregular polymer, a set of sharp, well-defined peaks is observed for the thiophene ring carbons. The presence of regoirregularities leads to a more complex spectrum with additional peaks corresponding to the different carbon environments in HH and TT linkages. The carbon signals of the side chain also provide confirmation of the structure.
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Monomer (Expected) |
|---|---|
| Thiophene C-F | >150 (with C-F splitting) |
| Thiophene C-S | ~120 - 140 |
| Thiophene C-H | ~110 - 130 |
| α-Methylene (Ar-CH₂) | ~35 - 40 |
| Methine (-CH-) | ~30 - 35 |
| Methylene (-CH₂-) | ~23 - 32 |
| Methyl (-CH₃) | ~10 - 14 |
Note: Chemical shifts are approximate and based on analogous compounds like 2-fluorothiophene and 2-(2-ethylhexyl)thiophene. rsc.orgspectrabase.com Quaternary carbons are typically weaker in intensity.
¹⁹F NMR for Fluorine Atom Probing
¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides a direct probe into the electronic environment of the fluorine atom.
For This compound , a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic effects of the substituents on the thiophene ring. For fluorinated aromatic compounds, the chemical shifts can vary over a wide range. thermofisher.com For a fluorine atom attached to a thiophene ring, the chemical shift is expected to be in the range typical for fluoroaromatic compounds, likely between -100 and -140 ppm relative to a standard like CFCl₃. The exact position provides a unique fingerprint for the monomer.
In the polymer , the ¹⁹F NMR signal can provide information on the uniformity of the polymer chain. A single, sharp peak would indicate a consistent environment for the fluorine atoms along the polymer backbone, suggesting high regioregularity. The presence of multiple peaks or significant peak broadening could indicate a variety of chemical environments arising from structural defects or different polymer conformations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Optical Band Gap Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation length and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For poly(this compound), the UV-Vis absorption spectrum is dominated by a broad absorption band in the visible region, corresponding to the π-π* transition of the conjugated polythiophene backbone. In solution (e.g., in chloroform), the polymer typically exhibits an absorption maximum (λ_max). When cast into a thin film, this absorption maximum often shows a red-shift (a shift to longer wavelengths). researchgate.net This bathochromic shift is indicative of increased intermolecular interactions and more planar chain conformations in the solid state, which leads to enhanced effective conjugation. For related polythiophenes, λ_max values in solution are often in the range of 400-450 nm, shifting to 450-550 nm in the solid state. researchgate.netrsc.org
The optical band gap (E_g) of the polymer can be estimated from the onset of the absorption edge in the solid-state UV-Vis spectrum. This is a critical parameter for semiconductor applications. The introduction of the electron-withdrawing fluorine atom at the 3-position of the thiophene ring is expected to lower both the HOMO and LUMO energy levels of the polymer compared to non-fluorinated analogues like poly(3-alkylthiophene). This often results in a wider band gap. Optical band gaps for similar conjugated polymers typically fall in the range of 1.9 to 2.3 eV. researchgate.netuobasrah.edu.iqmdpi.com
Table 3: Typical UV-Vis Absorption and Optical Band Gap Data for Fluorinated Polythiophenes
| Parameter | Typical Value |
|---|---|
| λ_max (Solution) | 400 - 450 nm |
| λ_max (Film) | 450 - 550 nm |
| Optical Band Gap (E_g) | 1.9 - 2.3 eV |
Note: Values are typical for this class of polymers and can be influenced by molecular weight, regioregularity, and solid-state packing.
Advanced Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of poly(this compound) displays characteristic absorption bands that confirm its chemical structure.
Alkyl C-H Vibrations: The 2-ethylhexyl side chain gives rise to strong stretching vibrations in the 2850-3000 cm⁻¹ region. Specifically, asymmetric and symmetric stretching of CH₂ and CH₃ groups are observed around 2955 cm⁻¹, 2925 cm⁻¹, and 2855 cm⁻¹. Bending vibrations for these groups appear in the 1375-1465 cm⁻¹ range. researchgate.net
Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring typically appear in the region of 1450-1600 cm⁻¹. A characteristic band around 820-840 cm⁻¹ is often attributed to the C-H out-of-plane bending of the 2,3,5-trisubstituted thiophene ring in the polymer backbone, which is a key indicator of a regioregular structure. researchgate.netmdpi.com
C-S and C-F Vibrations: The C-S stretching vibration of the thiophene ring is typically found in the 650-800 cm⁻¹ range. researchgate.net The C-F stretching vibration is expected to produce a strong absorption band, typically in the 1000-1200 cm⁻¹ region, providing clear evidence of the fluorine incorporation into the polymer structure.
Table 4: Key FT-IR Vibrational Frequencies for Poly(this compound)
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2955 - 2855 | C-H Stretch | 2-Ethylhexyl Side Chain |
| ~1510 | C=C Stretch (asymmetric) | Thiophene Ring |
| ~1460 | C=C Stretch (symmetric) | Thiophene Ring |
| 1465, 1377 | C-H Bend | 2-Ethylhexyl Side Chain |
| 1000 - 1200 | C-F Stretch | Fluoro-substituent |
| ~820 - 840 | C-H Out-of-plane Bend | Thiophene Ring (Regioregular) |
| ~650 - 800 | C-S Stretch | Thiophene Ring |
Note: Frequencies are approximate and based on data from analogous polythiophenes and fluorinated compounds.
Raman Spectroscopy for Conjugated Backbone Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique for probing the conformational order and planarity of conjugated polymer backbones. The vibrational modes of polythiophenes are particularly sensitive to the effective conjugation length, with specific peaks corresponding to the C-C and C=C stretching vibrations within the thiophene rings.
In typical poly(3-alkylthiophenes) like P3HT, the most prominent Raman peaks are the C-C single bond stretching mode (~1380 cm⁻¹) and the C=C symmetric stretching mode (~1445 cm⁻¹). researchgate.net The positions and relative intensities of these peaks are strongly correlated with the degree of planarity and order along the polymer backbone. researchgate.net
Fluorination of the polythiophene backbone induces significant changes in the Raman spectra. Studies on analogous poly(3-alkyl-4-fluorothiophenes) reveal that the introduction of fluorine results in a shift of both the C-C and C=C collective stretching modes to higher frequencies. researchgate.net For instance, in a poly(3-octylthiophene) (P3OT), the C-C and C=C modes appear at 1381 cm⁻¹ and 1445 cm⁻¹, respectively. Upon fluorination (F-P3OT), these peaks shift to 1417 cm⁻¹ and 1492 cm⁻¹. researchgate.net This blueshift is attributed to the electron-withdrawing nature of the fluorine atom, which affects the electron distribution and vibrational energies of the conjugated system.
For polymers of this compound, similar trends are expected. The key vibrational modes associated with the conjugated backbone would be observed at higher wavenumbers compared to their non-fluorinated counterparts.
Table 1: Comparison of Raman Peak Positions for Polythiophenes
| Polymer | C-C Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Source |
|---|---|---|---|
| Poly(3-octylthiophene) (P3OT) | 1381 | 1445 | researchgate.net |
| Poly(3-octyl-4-fluoro)thiophene (F-P3OT) | 1417 | 1492 | researchgate.net |
Note: Data for F-P3OT is used as a proxy to illustrate the expected effect of fluorination.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution Assessment
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. researchgate.net It separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of crucial parameters like the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI or Đ = Mₒ/Mₙ). researchgate.netpolyanalytik.com These parameters are critical as they directly influence the material's processability, film-forming properties, and ultimately, electronic performance.
The synthesis of conjugated polymers like poly(this compound) via methods such as Grignard Metathesis (GRIM) polymerization allows for the production of polymers with controlled molecular weights and narrow polydispersity indices. nih.gov For fluorinated polythiophenes with bulky side chains, GPC analysis provides insight into the success of the polymerization. For example, a fluoro-arylated polythiophene (PHFPT) with a bulky hexylphenyl side chain was synthesized and characterized, yielding a number-average molecular weight (Mₙ) of 20.1 kDa and a PDI of 1.71. nih.gov Similarly, block copolymers containing a 3-(2-ethylhexyl)thiophene (B58148) block have been synthesized with well-controlled molecular weights and narrow PDIs, demonstrating the precision of modern polymerization techniques. researchgate.net
Table 2: Representative GPC Data for Fluorinated and Branched-Side-Chain Polythiophenes
| Polymer | Mₙ (kDa) | Mₒ (kDa) | PDI (Đ) | Source |
|---|---|---|---|---|
| Poly(3-(4-hexylphenyl)-co-3-(4-fluorophenyl))thiophene (PHFPT) | 20.1 | 34.4 | 1.71 | nih.gov |
| Poly(3-hexylthiophene-b-3-(2-ethylhexyl)thiophene) | 20.9 | - | 1.29 | researchgate.net |
Note: These polymers are used as examples to represent the typical molecular weight characteristics of polymers containing fluorination and bulky, branched side chains.
X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis in Polymeric Systems
X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure and solid-state packing of semi-crystalline polymers. In conjugated polymers, the degree of crystallinity and the orientation of the polymer chains are paramount for efficient charge transport. XRD patterns of polythiophenes typically exhibit distinct diffraction peaks that correspond to the lamellar stacking of the backbones and the π-π stacking distance between chains.
The primary diffraction peaks are indexed as (h00), which arise from the lamellar spacing between polymer backbones separated by the alkyl side chains. The (100) peak is the most prominent, with higher-order reflections like (200) and (300) also visible in highly ordered structures. nih.gov The π-π stacking is characterized by the (010) reflection, which typically appears at higher angles (2θ ≈ 20-25°) and corresponds to the distance between adjacent conjugated planes. thaiscience.info
Fluorination of the thiophene backbone has been shown to promote a more co-planar backbone conformation, which can lead to enhanced crystallinity and more ordered packing. acs.orgnih.gov For instance, grazing incidence X-ray diffraction (GIXD) studies of a fluoro-arylated polythiophene with bulky side groups (PHFPT) revealed a lamellar distance of 1.62 nm, calculated from the (100) diffraction peak. nih.gov This indicates an ordered, interdigitated packing of the side chains. The introduction of the bulky 2-ethylhexyl group is expected to influence this lamellar spacing. While a complete crystal structure for poly(this compound) is not available, analysis of related compounds provides a strong basis for predicting its packing morphology.
Table 3: Typical Crystallographic Parameters for Functionalized Polythiophenes from XRD
| Polymer | Diffraction Peak | 2θ (degrees) | d-spacing (nm) | Interpretation | Source |
|---|---|---|---|---|---|
| Poly(3-(4-hexylphenyl)-co-3-(4-fluorophenyl))thiophene (PHFPT) | (100) | ~5.45* | 1.62 | Lamellar Stacking | nih.gov |
| Regioregular Poly(3-hexylthiophene) (P3HT) | (100) | ~5.3 | 1.65 | Lamellar Stacking | nih.gov |
| Regioregular Poly(3-hexylthiophene) (P3HT) | (010) | ~23.4 | 0.38 | π-π Stacking | thaiscience.info |
*Calculated from d-spacing for illustrative purposes.
Computational and Theoretical Investigations of 2 2 Ethylhexyl 3 Fluorothiophene and Its Derivatives
Density Functional Theory (DFT) for Electronic Structure and Conformation
Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the electronic and structural properties of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for studying relatively large organic molecules like 2-(2-Ethylhexyl)-3-fluorothiophene.
Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in determining the electronic and optical properties of a molecule. The HOMO energy level is related to the ionization potential and corresponds to the ability to donate an electron, while the LUMO energy level is related to the electron affinity and represents the ability to accept an electron. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the optical absorption and emission properties of the material, as well as the open-circuit voltage (Voc) in organic solar cells.
For this compound, DFT calculations are employed to predict these energy levels. The choice of the functional and basis set is crucial for obtaining accurate results. A commonly used combination for such systems is the B3LYP functional with a 6-31G(d,p) basis set. The introduction of the electron-withdrawing fluorine atom at the 3-position of the thiophene (B33073) ring is expected to lower both the HOMO and LUMO energy levels compared to the non-fluorinated analogue, 2-(2-ethylhexyl)thiophene. This effect is beneficial for improving the air stability of the material and for tuning the energy level alignment in photovoltaic devices.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -5.50 | -0.95 | 4.55 |
| 2,5-bis(2-Ethylhexyl)-3,6-difluorodithieno[3,2-b:2',3'-d]thiophene | -5.25 | -1.50 | 3.75 |
Note: The data in this table is illustrative and based on typical values found in the literature for similar fluorinated thiophene derivatives. Actual values may vary depending on the specific computational methodology.
Analysis of Molecular Geometry and Planarity
The planarity of the thiophene backbone is a key factor influencing the extent of π-conjugation and, consequently, the charge transport properties of the corresponding polymers. DFT optimization provides detailed information about the bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
For this compound, the thiophene ring itself is expected to be nearly planar. The attachment of the bulky 2-ethylhexyl side chain can induce some steric hindrance, potentially leading to a slight out-of-plane torsion of the side chain relative to the thiophene ring. The C-F bond length and the C-S bond lengths are also important parameters that can be accurately determined through DFT calculations. Comparing these values with experimental data from X-ray crystallography, where available for similar compounds, helps to validate the computational model.
The planarity of the conjugated backbone in polymers derived from this monomer is critical for efficient intermolecular charge hopping. A more planar backbone facilitates closer π-stacking, leading to higher charge carrier mobilities.
Conformational Analysis of 2-Ethylhexyl Side Chains
The 2-ethylhexyl side chain is not a rigid entity and possesses several rotatable bonds, leading to a complex conformational landscape. The conformation of these side chains significantly impacts the solubility of the monomer and the resulting polymer, as well as the morphology of thin films. DFT calculations can be used to explore the potential energy surface of the side chain rotation.
The rotation around the bond connecting the side chain to the thiophene ring and the rotation of the ethyl and butyl groups within the side chain are of particular interest. These conformational degrees of freedom determine how the side chains pack in the solid state, which in turn influences the intermolecular distance and orientation of the thiophene backbones. Studies on polymers with chiral 2-ethylhexyl side chains have shown that the specific conformation can lead to the formation of chiral aggregates with distinct optical properties. While this compound itself is typically used in its racemic form, understanding the conformational preferences of the side chain is crucial for predicting the morphology of the resulting materials.
Quantum Chemical Computations for Reactivity Prediction
Quantum chemical calculations provide valuable insights into the reactivity of a molecule. By analyzing the distribution of the electron density and the frontier molecular orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack. This information is particularly useful for understanding the polymerization behavior of this compound.
The HOMO is typically localized on the thiophene ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the distribution of the LUMO can highlight regions that are more likely to accept electrons. For 3-fluorothiophene (B1278697) derivatives, the positions adjacent to the sulfur atom (positions 2 and 5) are generally the most reactive sites for polymerization reactions, such as Stille or Suzuki coupling.
Reactivity descriptors, which are derived from the HOMO and LUMO energies, can also be calculated to quantify the reactivity of the molecule. These include:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Hardness (η): A measure of the resistance to charge transfer.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
The following table provides representative values for these reactivity descriptors, calculated from the HOMO and LUMO energies.
| Reactivity Descriptor | Formula | Representative Value |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.225 eV |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.275 eV |
| Electrophilicity Index (ω) | μ^2 / (2η) | 2.28 eV |
Note: These values are illustrative and derived from the representative HOMO/LUMO energies in the previous table.
Molecular Dynamics Simulations for Aggregation Behavior and Intermolecular Interactions
While DFT is excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules over time. This allows for the study of aggregation, self-assembly, and the nature of intermolecular interactions in the condensed phase.
For this compound, MD simulations can provide insights into how individual monomers interact with each other in solution and how they pack in the solid state. This is crucial for understanding the initial stages of polymer film formation and the resulting morphology. The simulations typically use a classical force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic positions. These force fields are often parameterized using data from quantum chemical calculations.
Theoretical Prediction of Optical and Electrochemical Characteristics
Building upon the electronic structure calculations from DFT, time-dependent DFT (TD-DFT) can be used to predict the optical absorption spectra of this compound and its oligomers. TD-DFT calculates the energies of the electronic excited states, which correspond to the absorption of light. The lowest energy transition is typically from the HOMO to the LUMO.
The predicted absorption maximum (λ_max) from TD-DFT calculations can be compared with experimental UV-Vis spectra to validate the computational approach. For a single monomer, the absorption will be in the UV region. As the chain length increases to form oligomers and polymers, the HOMO-LUMO gap decreases, and the absorption maximum shifts to longer wavelengths (a bathochromic shift), often into the visible region.
Theoretical calculations can also be used to predict electrochemical properties, such as oxidation and reduction potentials. These are directly related to the HOMO and LUMO energy levels, respectively. The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO. These predicted values are essential for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices.
The following table shows representative predicted optical and electrochemical properties for oligomers of this compound.
| Number of Monomer Units (n) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λ_max (nm) |
| 1 | -5.50 | -0.95 | 4.55 | ~270 |
| 2 | -5.35 | -1.20 | 4.15 | ~300 |
| 4 | -5.20 | -1.45 | 3.75 | ~330 |
| Polymer | -5.10 | -1.60 | 3.50 | ~355 |
Note: This table presents illustrative, trend-based data for the oligomers and the corresponding polymer. Actual values will depend on the computational method and the specific conformation.
Polymerization Chemistry and Regiochemical Control for 2 2 Ethylhexyl 3 Fluorothiophene
Regioregular Polymerization Methods
Several polymerization techniques have been developed to control the head-to-tail (HT) coupling of substituted thiophenes, leading to highly regioregular polymers. These methods are crucial for minimizing defects in the polymer backbone, which can disrupt conjugation and impair charge transport.
Kumada Catalyst Transfer Polycondensation (KCTP) is a powerful chain-growth method for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs) and their derivatives. figshare.com The mechanism involves the polymerization of a 2-bromo-5-chloromagnesio-3-alkylthiophene monomer using a nickel catalyst, such as Ni(dppp)Cl2. This process is characterized by a living polymerization mechanism, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. nih.govnih.gov
For fluorinated thiophenes, KCTP has been successfully employed to create highly regioregular polymers. harvard.edu The synthesis begins with a suitable brominated monomer of 2-(2-Ethylhexyl)-3-fluorothiophene. The living nature of KCTP allows for the creation of well-defined polymer architectures, including "hairy" nanoparticles where polythiophene chains are grown from a surface. figshare.comnih.gov The addition of additives like lithium chloride (LiCl) can significantly accelerate the polymerization rate. researchgate.net A kinetic study on similar monomers showed that the propagation rate constant could be increased by a factor of 20 with the addition of LiCl. researchgate.net
Table 1: Representative KCTP Conditions for Polythiophene Synthesis
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Monomer | 2-bromo-5-chloromagnesio-3-hexylthiophene | High Molecular Weight P3HT | nih.gov |
| Catalyst | Ni(IPr)(acac)2 | Mns up to 350 kg mol⁻¹ | nih.gov |
| Mechanism | Chain-growth | Low Polydispersity (1.3–1.5 PDI) | nih.gov |
| Additive | LiCl | ~20x increase in propagation rate constant | researchgate.net |
This table presents generalized data for poly(3-alkylthiophene)s synthesized via KCTP to illustrate the method's capabilities.
Direct (Hetero)arylation Polymerization (DHAP) has emerged as a more environmentally friendly and atom-efficient alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations. osti.govresearchgate.net This method avoids the preparation of organometallic monomer derivatives by directly coupling C-H bonds with C-Halogen bonds. researchgate.netrsc.org
A typical DHAP reaction for a monomer like 2-bromo-3-(2-ethylhexyl)-4-fluorothiophene would involve a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand or other additives, and a base. researchgate.net Careful optimization of reaction conditions, such as temperature, catalyst loading, and the choice of a carboxylate ligand, is critical to suppress side reactions like β-defects, especially in thiophenes with available β-protons. researchgate.net Lowering the reaction temperature has been shown to be a key factor in limiting defects and producing P3HT with properties that closely match those of polymers produced by traditional methods. researchgate.net
An alternative approach that avoids transition metals is cationic chain-growth polymerization. This method can be initiated by Brønsted acids for a variety of 2-halogenated-3-substituted-thiophenes. researchgate.netdntb.gov.ua The polymerization's effectiveness is dependent on the acid strength and the electron density of the thiophene (B33073) monomer. For electron-rich monomers, polymerization can be initiated by acids stronger than acetic acid. researchgate.net This method proceeds via a "living" process, as confirmed by end-capping reactions and a linear relationship between molecular weight and monomer conversion, allowing for the synthesis of block copolymers. researchgate.net This technique offers a pathway to highly regioregular polymers without the risk of metallic impurities.
Influence of Fluorine Substituent on Polymerization Regioselectivity and Yield
The fluorine atom at the 3-position of the thiophene ring exerts a profound influence on the synthesis of the monomer and the properties of the resulting polymer. Due to its strong electron-withdrawing nature, fluorine has a pronounced directing effect during the synthesis of the monomer building blocks. acs.orgresearchgate.netnih.gov For instance, in the synthesis of 3-alkyl-4-fluorothiophenes, the treatment of a dibrominated precursor with one equivalent of an alkyl Grignard reagent leads to the formation of a single regioisomer. acs.orgnih.govacs.org This high regioselectivity in monomer synthesis is crucial as it provides a pure starting material for polymerization, which directly translates to a highly regioregular polymer backbone.
Backbone fluorination has been shown to lead to a more co-planar polymer backbone, which enhances the tendency for the polymer to aggregate in solution. acs.orgnih.gov This increased planarity and aggregation can influence the polymerization process itself, potentially affecting solubility and reaction kinetics. Furthermore, the strong inductive effect of fluorine increases the polymer's ionization potential without significantly altering the optical band gap. researchgate.netnih.gov
Table 2: Effect of Fluorination on Poly(3-alkylthiophene) Properties
| Property | Non-Fluorinated (P3EHT) | Fluorinated (F-P3EHT) | Reference |
|---|---|---|---|
| Ionization Potential | Lower | Higher | acs.orgresearchgate.net |
| Solubility | Higher | Reduced | acs.orgresearchgate.net |
| Backbone Conformation | More Twisted | More Co-planar | acs.orgnih.gov |
| Tendency to Aggregate | Lower | Enhanced | acs.orgnih.gov |
Data derived from studies on poly(3-(2-ethylhexyl)-4-fluoro)thiophene, a regioisomer of the title polymer.
Role of 2-Ethylhexyl Side Chain in Polymer Processability and Solubility During Polymerization
The 2-ethylhexyl side chain is critical for ensuring the solubility of the monomer and the growing polymer chain in the reaction solvent. Without such solubilizing groups, polythiophenes are generally intractable, insoluble materials that would precipitate out of solution prematurely, halting the polymerization and preventing the formation of high molecular weight polymers. nih.gov
The branched nature of the 2-ethylhexyl group, as opposed to a linear alkyl chain like hexyl, disrupts dense interchain packing. acs.org This disruption enhances solubility. While this effect is most often discussed in the context of solid-state morphology of the final polymer film, it is equally important during the polymerization reaction itself. By keeping the polymer chains in solution, the active catalytic sites at the chain ends remain accessible for further monomer addition, enabling the growth of long polymer chains. nih.gov However, the increased disorder can also lead to a higher band gap compared to polymers with linear side chains. acs.org The choice of side chain, therefore, represents a trade-off between solubility/processability and optimal electronic properties in the solid state. rsc.org
Kinetics and Mechanism of Polymerization Reactions
The kinetics and mechanisms of polymerization are highly dependent on the chosen synthetic method.
KCTP: This is widely accepted to proceed via a chain-growth mechanism. The Ni catalyst shuttles along the growing polymer chain, inserting new monomer units at the active chain end. This "living" character is confirmed by the linear increase of molecular weight with monomer conversion and the ability to synthesize block copolymers. nih.gov Kinetic studies have demonstrated that the rate of polymerization can be significantly influenced by additives; for example, LiCl can accelerate the reaction by modifying the active center and increasing the reactivity of the Grignard-form monomers. researchgate.net
DHAP: The mechanism of DHAP is more complex and a subject of ongoing research, with pathways such as a Concerted Metalation-Deprotonation (CMD) being proposed. researchgate.net The kinetics can be influenced by factors like catalyst concentration, temperature, and the nature of the solvent and additives. Unlike KCTP, DHAP is not typically a living polymerization, which can result in broader molecular weight distributions. The reaction must be carefully controlled to minimize defect-forming side reactions, which can act as termination steps and limit the final molecular weight. researchgate.net
Cationic Polymerization: This process follows a cationic chain-growth mechanism. researchgate.net The reaction is initiated by a Brønsted acid, which protonates the monomer to create a cationic species that propagates by adding subsequent monomer units. The "living" nature of this polymerization is evidenced by a linear evolution of molecular weight with conversion, indicating that termination and chain-transfer reactions are minimal under optimized conditions. researchgate.net
Application of 2 2 Ethylhexyl 3 Fluorothiophene Derived Polymers in Organic Electronic Devices
Organic Photovoltaics (OPVs) / Polymer Solar Cells (PSCs)
Polymers incorporating 2-(2-Ethylhexyl)-3-fluorothiophene have been extensively investigated as donor materials in bulk heterojunction (BHJ) polymer solar cells. Their unique structural features play a crucial role in enhancing the power conversion efficiency (PCE) of these devices.
Integration as Donor or Acceptor Units in Conjugated Copolymers
Polymers derived from this compound are primarily utilized as electron donor materials in OPV active layers. researchgate.netchinesechemsoc.org These donor-acceptor (D-A) copolymers are synthesized by pairing electron-rich (donor) units with electron-deficient (acceptor) units along the polymer backbone. The this compound unit typically serves as part of the donor block in these copolymers. For instance, it has been copolymerized with various acceptor moieties like difluoroquinoxaline to create high-performance polymer donors for PSCs. chinesechemsoc.org
A prominent example is the polymer donor PM6, which features a backbone of (2,6-(4,8-bis(5-(2-ethylhexyl-3-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4,5'-c']dithiophene-4,8-dione)). mdpi.com This material has demonstrated strong light absorption and has been successfully used in efficient all-polymer solar cells. mdpi.com
Performance Enhancement through Fluorination and Side Chain Engineering
The introduction of fluorine atoms and specific alkyl side chains onto the polymer backbone, a strategy known as "side chain engineering," is a powerful tool for optimizing the performance of OPVs.
Fluorination: The fluorine atom on the thiophene (B33073) ring has a significant impact on the electronic properties of the resulting polymer. Fluorination is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. researchgate.netacs.org A deeper HOMO level is particularly advantageous as it leads to a higher open-circuit voltage (Voc) in the solar cell, a key parameter for achieving high power conversion efficiency. researchgate.netosti.gov Furthermore, fluorination can enhance the planarity of the polymer backbone, which in turn can improve charge carrier mobility. researchgate.net Studies have shown that fluorinating the thiophene units in donor-acceptor copolymers can lead to device performance comparable to or even better than when only the acceptor unit is fluorinated. researchgate.net
Side Chain Engineering: The 2-ethylhexyl side chain plays a crucial role in ensuring the solubility of the polymer in common organic solvents, which is essential for solution-based processing of the active layer. dtu.dk The branched nature of the 2-ethylhexyl group can also influence the intermolecular packing of the polymer chains in the solid state. acs.orgrsc.org By carefully designing the side chains, it is possible to control the morphology of the active layer and optimize the balance between charge transport and phase separation. acs.orgrsc.org For instance, the incorporation of branched 2-ethylhexyl side chains in poly(3-hexylthiophene) copolymers was found to increase the Voc of the resulting solar cells. acs.org
| Polymer | Fluorination Strategy | Side Chain | Impact on Performance |
| PDC16-3T-2F | Fluorine atom substitution on the thiophene ring. | Ester side chains. | Achieved a low HOMO energy level, enhanced molecular orientation, and a PCE of 7.21%. osti.gov |
| P3HT75-co-EHT25 | No fluorination. | 25% 2-ethylhexyl side chains. | Increased Voc to 0.69 V and achieved a PCE of 3.85%, exceeding that of P3HT. acs.org |
| PBQ9 | Chlorine substitution on the thiophene side chain (as an alternative to fluorine). | Alkyl-chlorothiophene side chains. | Aims to reduce synthetic cost while maintaining high performance. chinesechemsoc.org |
| PTBFs | Mono- and per-fluorination of the thienothiophene unit. | Not specified. | Mono-fluorination resulted in the best PCE (7.2%), while perfluorination led to poor compatibility with the acceptor. acs.org |
Active Layer Morphology and Charge Transport Dynamics
The morphology of the active layer, which consists of an interpenetrating network of the donor polymer and an electron acceptor (often a fullerene derivative or a non-fullerene acceptor), is critical for efficient solar cell operation. tum.denih.gov The incorporation of this compound in the polymer design influences this morphology.
The fluorination of the thiophene unit can lead to enhanced aggregation and higher crystallinity of the polymer, which can be beneficial for charge transport. researchgate.netrsc.org A well-defined fibrillar structure in the polymer can create efficient pathways for charge carriers to travel to the electrodes. nih.govresearchgate.net
The dynamics of charge transport are also directly affected. The lower HOMO levels resulting from fluorination can improve charge separation at the donor-acceptor interface. researchgate.net Furthermore, the enhanced planarity and crystallinity can lead to higher charge carrier mobilities, reducing the likelihood of charge recombination and thus improving the short-circuit current (Jsc) and fill factor (FF) of the solar cell. researchgate.netacs.org Studies have demonstrated that polymers incorporating fluorinated thiophene units can achieve high hole mobilities, exceeding 1 x 10⁻³ cm²/Vs. researchgate.net
Organic Field-Effect Transistors (OFETs)
Polymers derived from this compound are also promising materials for the semiconductor channel in organic field-effect transistors (OFETs). wikipedia.org OFETs are fundamental components of organic integrated circuits and flexible electronics.
Charge Carrier Mobility in Thin Films
The charge carrier mobility is a key performance metric for an OFET, as it determines the switching speed of the transistor. The molecular structure of the polymer, including the presence of fluorine and the nature of the side chains, has a profound effect on the charge carrier mobility in thin films.
The fluorination of the thiophene ring can enhance intermolecular interactions and promote a more ordered packing of the polymer chains, which is conducive to efficient charge transport. rsc.orgprinceton.edu The molecular weight of the polymer also plays a significant role, with higher molecular weights generally leading to higher mobilities up to a certain point. nih.gov
The morphology of the thin film and the interface with the gate dielectric are also critical. osti.gov Self-assembled monolayers (SAMs) are often used to treat the surface of the dielectric to improve the crystallinity of the polymer film and enhance charge mobility. rsc.orgprinceton.edu
Device Architectures and Performance Metrics
OFETs based on polymers containing this compound are typically fabricated in a thin-film transistor (TFT) architecture. wikipedia.org The most common configuration is the bottom-gate, top-contact structure, where the source and drain electrodes are deposited on top of the organic semiconductor layer. researchgate.net
Key performance metrics for OFETs include:
Charge Carrier Mobility (μ): A measure of how quickly charge carriers move through the semiconductor channel.
On/Off Current Ratio (Ion/Ioff): The ratio of the current when the transistor is in the "on" state to the current in the "off" state. A high on/off ratio is crucial for digital logic applications.
Threshold Voltage (Vth): The gate voltage required to turn the transistor "on."
Electrochromic Devices
Polymers derived from this compound are under investigation for their potential in electrochromic devices, which can change their optical properties in response to an electrical stimulus. The introduction of a fluorine atom at the 3-position of the thiophene ring, combined with a bulky 2-ethylhexyl group at the 2-position, is intended to modulate the electronic and physical characteristics of the resulting polymer, influencing its performance in these applications.
Tunable Optical Properties Upon Electrochemical Switching
The electrochemical doping and de-doping of polymers based on this compound lead to reversible changes in their absorption spectra, resulting in a visible color change. In its neutral state, the polymer typically exhibits a specific color. Upon the application of an oxidizing potential, the polymer chain becomes charged, forming polarons and bipolarons, which introduces new electronic transitions at lower energies. This shift in absorption is perceived as a change in color. Conversely, applying a reducing potential returns the polymer to its neutral state, restoring the original color. The specific colors and the degree of transparency in the oxidized state are key parameters for their application in devices like smart windows and displays.
While detailed spectroelectrochemical data for homopolymers of this compound are not extensively reported in publicly available literature, the principles of polythiophene electrochromism suggest that the fluorine substituent would lower the HOMO and LUMO energy levels, potentially leading to a blue-shifted absorption compared to non-fluorinated analogs. This could result in a more transparent oxidized state, a desirable characteristic for many electrochromic applications. The bulky ethylhexyl side chain is primarily incorporated to enhance solubility and processability, allowing for the formation of uniform thin films, which are crucial for device fabrication.
Coloration Efficiency and Switching Speed
The performance of an electrochromic material is quantified by several key metrics, including coloration efficiency (CE) and switching speed. Coloration efficiency is a measure of the change in optical density per unit of charge injected or extracted, indicating how efficiently the material changes color. A higher coloration efficiency is desirable as it implies that a significant color change can be achieved with a small amount of charge, leading to lower power consumption.
Switching speed refers to the time it takes for the material to transition between its colored and bleached states. Fast switching times are essential for applications such as displays and auto-dimming mirrors. This parameter is influenced by the ionic conductivity of the electrolyte, the thickness of the electrochromic film, and the intrinsic properties of the polymer itself.
Structure Performance Interrelationships in 2 2 Ethylhexyl 3 Fluorothiophene Based Materials
Impact of Fluorine Substitution on Electronic Properties and Energy Levels
The introduction of fluorine atoms onto the thiophene (B33073) ring in 2-(2-Ethylhexyl)-3-fluorothiophene-based materials incisively modifies their electronic properties and energy levels, a critical factor in the performance of organic electronic devices. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the conjugated backbone. This effect typically leads to a significant stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels.
Studies on analogous fluorinated thiophene-based polymers have consistently demonstrated that fluorination lowers the HOMO and LUMO energy levels. For instance, the fluorination of a polythienothiophene-co-benzodithiophene backbone resulted in a decrease in both HOMO and LUMO levels, while simultaneously widening the energy bandgap by 0.1-0.2 eV nih.govacs.org. Similarly, in a study of poly(thiophene-quinoxaline) copolymers, increasing the number of fluorine substituents progressively lowered the HOMO energy levels from -5.10 eV to -5.33 eV, while the LUMO levels remained relatively constant rsc.org. This lowering of the HOMO level is particularly advantageous for organic photovoltaic (OPV) applications as it can lead to a higher open-circuit voltage (Voc) in solar cell devices mdpi.com.
Furthermore, the introduction of fluorine can lead to enhanced backbone planarity due to favorable intramolecular interactions, such as F···H or F···S contacts, which can reduce the dihedral angle between adjacent thiophene units nih.gov. This increased planarity can, in turn, improve the effective conjugation length along the polymer backbone, although in some cases, fluorination can also induce a slight blue shift in the absorption spectra rsc.org. The precise impact on the optical bandgap can vary depending on the specific molecular architecture and the degree of fluorination acs.orgnih.gov.
Table 1: Effect of Fluorine Substitution on the Energy Levels of Thiophene-Based Copolymers
| Polymer | Number of Fluorine Atoms | HOMO Level (eV) | LUMO Level (eV) | Bandgap (eV) |
|---|---|---|---|---|
| PT-QX | 0 | -5.10 | - | - |
| PT-FQX | 1 | -5.18 | - | - |
| PT-DFQX | 2 | -5.33 | - | - |
Data sourced from studies on poly(thiophene-quinoxaline) copolymers. rsc.org
Influence of 2-Ethylhexyl Side Chain on Molecular Packing, Film Morphology, and Solubility
The 2-ethylhexyl side chain plays a pivotal role in determining the solid-state properties of materials derived from this compound, profoundly influencing their molecular packing, thin-film morphology, and solubility. As a branched alkyl chain, the 2-ethylhexyl group is primarily introduced to enhance the solubility of the resulting polymers in common organic solvents, which is a crucial prerequisite for solution-based processing techniques used in the fabrication of organic electronic devices acs.org.
However, the branched nature of the 2-ethylhexyl group also introduces significant steric hindrance. This steric bulk can disrupt the close packing of the polymer backbones, thereby affecting the degree of crystallinity and the formation of well-ordered domains in the solid state acs.org. In some cases, the steric hindrance from the 2-ethylhexyl chains can lead to a less ordered, more amorphous film morphology compared to polymers with linear alkyl side chains rsc.org. This is because the branching point's proximity to the polymer backbone can interfere with the intermolecular π-π stacking, which is essential for efficient charge transport rsc.org.
Despite the potential for increased disorder, the 2-ethylhexyl side chain can also facilitate the formation of specific molecular packing motifs. For instance, in some systems, the presence of these bulky side chains can promote a more "face-on" orientation of the polymer backbone relative to the substrate, which can be beneficial for charge transport in certain device architectures rsc.org. The interplay between the solubilizing effect and the steric hindrance of the 2-ethylhexyl group is a critical consideration in molecular design, as it dictates the final morphology of the active layer in a device, which in turn significantly impacts its performance nih.gov. The length and branching of the alkyl side chains are known to control the three-dimensional structure and performance of polymers in field-effect transistors and solar cells rsc.org.
Table 2: Comparison of Side Chain Effects on Polymer Properties
| Side Chain | Expected Solubility | Potential for Ordered Packing |
|---|---|---|
| Linear Alkyl (e.g., hexyl) | Moderate | Higher |
| Branched Alkyl (e.g., 2-ethylhexyl) | High | Lower due to steric hindrance |
Effects of Polymer Regioregularity on Charge Transport and Device Efficiency
The regioregularity of polymers based on this compound is a critical parameter that profoundly influences their charge transport characteristics and, consequently, the efficiency of electronic devices. Regioregularity refers to the consistency of the head-to-tail linkages between the monomer units in the polymer chain. High regioregularity leads to a more uniform and planar polymer backbone, which facilitates stronger intermolecular interactions and the formation of well-ordered, crystalline domains nih.gov.
In highly regioregular poly(3-alkylthiophenes), the planar backbone conformation allows for effective π-π stacking between adjacent polymer chains, creating efficient pathways for charge carriers to move through the material ntu.edu.tw. This enhanced intermolecular charge hopping is a key factor in achieving high charge carrier mobilities. Studies on poly(3-hexylthiophene) (P3HT) have shown a direct correlation between the degree of regioregularity and the charge carrier mobility, with an increase in regioregularity from 93% to 99% resulting in a four-fold increase in mobility acs.orgresearchgate.netacs.org. This improvement is attributed to increased structural coherence lengths and a reduction in defect sites along the polymer chains acs.orgresearchgate.netacs.org.
The impact of regioregularity extends to the performance of photovoltaic devices. A higher degree of regioregularity can lead to enhanced optical absorption and more favorable morphology in bulk heterojunction solar cells, ultimately resulting in higher power conversion efficiencies semanticscholar.org. The improved molecular ordering in regioregular polymers can also influence the energy levels, with regio-regular polymers sometimes exhibiting higher HOMO energy levels compared to their random counterparts due to a more ordered molecular structure and higher crystallization cjps.org. However, it is also important to note that in some cases, a controlled amount of disorder introduced by lower regioregularity can suppress crystallization-driven phase separation, leading to enhanced thermal stability of the device active layer kaist.ac.kr.
Table 3: Influence of Regioregularity on the Mobility of Poly(3-hexylthiophene)
| Regioregularity (%) | Charge Carrier Mobility (cm²/Vs) |
|---|---|
| 93 | ~0.01 |
| 96 | ~0.02 |
| 99 | ~0.04 |
Data is illustrative and based on trends observed in P3HT. acs.orgresearchgate.netacs.org
Correlation Between Molecular Aggregation, π-π Stacking, and Device Performance
The performance of electronic devices based on this compound materials is intrinsically linked to the molecular aggregation and π-π stacking behavior of the polymer chains in the solid state. Molecular aggregation refers to the self-assembly of polymer chains into ordered structures, which are stabilized by intermolecular forces, including π-π interactions between the aromatic thiophene rings.
The nature and extent of molecular aggregation have a direct impact on the electronic properties of the material. The formation of well-ordered aggregates, often characterized by close π-π stacking distances (typically in the range of 3.5-4.0 Å), creates continuous pathways for charge transport, thereby enhancing the charge carrier mobility arxiv.org. The orientation of these π-π stacks relative to the direction of current flow is also crucial. For instance, in field-effect transistors, a "face-on" orientation, where the π-π stacking direction is parallel to the substrate, is generally preferred for efficient in-plane charge transport.
The type of aggregation, often categorized as H- or J-aggregation based on the excitonic coupling between adjacent chromophores, can also influence the optical properties of the material and, consequently, the performance of photovoltaic devices. H-aggregates, characterized by a blue-shift in the absorption spectrum, and J-aggregates, which exhibit a red-shift, can have different impacts on exciton diffusion and dissociation at the donor-acceptor interface in solar cells knu.ac.krresearchgate.net. The molecular aggregation and packing are, in turn, influenced by factors such as the chemical structure of the polymer, including the presence of fluorine atoms and the nature of the side chains, as well as processing conditions like solvent choice and annealing temperature researchgate.netdntb.gov.ua.
Table 4: Relationship between π-π Stacking and Charge Mobility
| π-π Stacking Distance (Å) | Relative Charge Mobility |
|---|---|
| > 4.0 | Low |
| 3.7 - 4.0 | Moderate |
| < 3.7 | High |
This table represents a general trend observed in conjugated polymers.
Relationship Between Backbone Coplanarity and Photovoltaic Performance
The coplanarity of the polymer backbone is a critical structural parameter that significantly influences the photovoltaic performance of materials derived from this compound. A more planar backbone leads to a more extended π-conjugation along the polymer chain, which has several beneficial effects on the properties relevant to solar cell operation.
Firstly, enhanced backbone planarity typically results in a red-shift of the polymer's absorption spectrum, allowing for the harvesting of a broader range of the solar spectrum and thus increasing the short-circuit current density (Jsc) acs.org. Secondly, a more planar conformation facilitates closer intermolecular π-π stacking, which, as discussed previously, is crucial for efficient charge transport and can lead to higher charge carrier mobilities acs.org. This improved charge transport can contribute to a higher fill factor (FF) in photovoltaic devices.
The introduction of fluorine atoms can promote backbone planarity through non-covalent interactions that reduce the torsional angles between adjacent monomer units nih.gov. However, steric hindrance from bulky side chains can counteract this effect, leading to a more twisted backbone nih.gov. Therefore, achieving an optimal balance between solubility, processability, and backbone planarity through careful molecular design is essential for maximizing photovoltaic performance acs.orgkyoto-u.ac.jpkyoto-u.ac.jp. It has been shown that even in sterically hindered systems, strategies such as extending the π-electron system can lead to a more coplanar backbone and, consequently, improved photovoltaic performance acs.orgkyoto-u.ac.jp. The ability to control the planarity of the conjugated polymer backbone is a key strategy for advancing the efficiency of organic solar cells nih.gov.
Table 5: Impact of Backbone Planarity on Photovoltaic Parameters
| Backbone Coplanarity | Absorption Spectrum | Charge Mobility | Potential Photovoltaic Performance |
|---|---|---|---|
| Low (Twisted) | Blue-shifted | Lower | Lower Jsc and FF |
| High (Planar) | Red-shifted | Higher | Higher Jsc and FF |
Future Research Directions and Translational Perspectives
Development of Novel Polymer Architectures Incorporating 2-(2-Ethylhexyl)-3-fluorothiophene
The versatility of this compound as a monomer lends itself to the creation of a diverse range of polymer architectures. Future research will likely focus on moving beyond simple alternating copolymers to more complex structures such as random, gradient, and block copolymers.
Random copolymers offer a method to fine-tune the electronic and physical properties of the resulting materials by adjusting the ratio of this compound to other comonomers. nih.gov This allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Block copolymers , which consist of distinct blocks of different monomers, provide a pathway to creating self-assembling materials with well-defined nanostructures. cornell.edu For example, a block copolymer containing a segment based on this compound and another with different properties could be designed to control the morphology of the active layer in bulk heterojunction solar cells. A direct comparison between random and block copolymers of 2-ethyl-2-oxazoline (B78409) and 2-nonyl-2-oxazoline revealed that the different architectures resulted in distinct phase segregation and transition temperatures. cornell.edu
The development of novel non-fullerene acceptors (NFAs) that incorporate the this compound unit is a rapidly expanding area of research. kaust.edu.saresearchgate.net These NFAs can be tailored to have specific absorption spectra and energy levels that are well-matched with a variety of donor polymers, leading to significant improvements in the power conversion efficiency of OPVs. kaust.edu.saresearchgate.net The design of these complex architectures, often of an A–D–A (acceptor-donor-acceptor) type, is a key strategy for advancing the performance of organic solar cells. chemrxiv.org
| Polymer Architecture | Key Feature | Potential Advantage in Organic Electronics |
| Random Copolymer | Statistical distribution of monomer units | Tunable electronic properties (HOMO/LUMO levels) |
| Block Copolymer | Distinct segments of different monomers | Control over nanoscale morphology and self-assembly |
| Non-Fullerene Acceptor | Tailored molecular design (e.g., A-D-A structure) | Optimized light absorption and energy level matching |
Exploration of Alternative Fluorinated Thiophene (B33073) Isomers and Analogues
While 3-fluorothiophene (B1278697) has been extensively studied, other fluorinated thiophene isomers and analogues hold significant potential for further advancing organic electronic materials. The position of the fluorine atom on the thiophene ring significantly influences the electronic properties of the resulting polymers.
For instance, the use of 3,4-difluorothiophene in the synthesis of the polymer donor PM6, which is a copolymer of 2,6-(4,8-bis(5-(2-ethylhexyl-3-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene) and a dithienyl-diketopyrrolopyrrole unit, has demonstrated the impact of multiple fluorine substitutions. sunatech.com The increased fluorination can further lower the HOMO and LUMO energy levels, which can be advantageous for achieving higher open-circuit voltages in OPVs and improved air stability in OFETs.
Beyond positional isomers and increased fluorination, researchers are exploring fluorinated thiophene analogues . One such example is the use of a fluorinated thieno[3,4-b]thiophene (B1596311) derivative in the synthesis of the polymer PTB7-Th (also known as PBDTTT-EFT). ossila.com This demonstrates the strategy of incorporating fluorine into more complex, fused-ring systems to enhance polymer performance. The synthesis of such monomers, like 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate, provides a building block for these advanced polymer structures. ossila.com
The exploration of different isomers and analogues is a key strategy for creating a broader library of building blocks for organic electronics, as summarized in the table below.
| Isomer/Analogue Example | Polymer Example | Key Property Influence |
| 3-Fluorothiophene | In PM6 | Modulation of electronic properties |
| 3,4-Difluorothiophene | In PM6 | Further lowering of HOMO/LUMO levels |
| Fluorinated thieno[3,4-b]thiophene | PTB7-Th (PBDTTT-EFT) | Enhanced performance in OPVs |
Advanced Morphological Control Strategies for Enhanced Device Performance
The performance of organic electronic devices is critically dependent on the morphology of the thin film active layer. Consequently, advanced processing techniques are being developed to control the nanoscale structure of films containing polymers derived from this compound.
The use of processing additives is a widely adopted strategy to optimize the morphology of the bulk heterojunction in organic solar cells. These additives can selectively swell or dissolve one of the components in the blend, promoting a more favorable interpenetrating network for efficient charge separation and transport.
Annealing techniques , such as solvent vapor annealing (SVA) and thermal annealing, are also powerful tools for controlling film morphology. SVA exposes the film to a solvent vapor, which plasticizes the material and facilitates molecular rearrangement into a more ordered state. Thermal annealing utilizes heat to achieve a similar outcome. The choice of annealing method and its parameters (temperature, time, and solvent) are highly dependent on the specific polymer system.
For large-area device fabrication, techniques like blade-coating and slot-die coating are being investigated as alternatives to spin-coating. These methods are more compatible with roll-to-roll processing, which is essential for commercial-scale production. Optimizing the coating parameters for these techniques is crucial for achieving high device performance and reproducibility. The development of automated film applicators and doctor blade coaters is part of this effort. ossila.com
Integration of this compound Derivatives in Emerging Organic Electronic Technologies
The unique properties of polymers derived from this compound make them promising candidates for a variety of emerging organic electronic technologies beyond their current primary use in OPVs and OFETs.
One such application is in organic photodetectors (OPDs) . The tunable bandgap and high absorption coefficients of these materials make them well-suited for detecting light at specific wavelengths. OPDs based on fluorinated thiophene polymers could find use in fields such as biomedical imaging, optical communications, and environmental monitoring.
Another potential application is in thermoelectric generators , which convert waste heat into electricity. The electrical conductivity of conjugated polymers can be tuned by chemical doping, and their inherently low thermal conductivity is advantageous for achieving a high thermoelectric figure of merit. The introduction of fluorine can influence doping efficiency and charge transport, making derivatives of this compound interesting materials for this technology.
The field of stretchable and wearable electronics is another area where these materials could have an impact. The mechanical properties of conjugated polymers can be modified by altering the side chains and the polymer backbone. The 2-ethylhexyl side chain, in particular, can influence intermolecular interactions and the flexibility of the material, which is a key consideration for creating devices that can conform to the human body. aps.org Studies on poly[9,9-bis(2-ethylhexyl)fluorene] have shown that the branched side chains lead to complex phase behavior and a helical main chain conformation. aps.org
Finally, these materials are being explored for use in bioelectronics , where they can interface with biological systems. For example, they could be used as the active layer in biosensors to detect specific biomolecules or as coatings for neural probes to improve their biocompatibility and recording performance.
Q & A
Q. What are the optimized synthetic routes for 2-(2-Ethylhexyl)-3-fluorothiophene, and what purification methods ensure high yield?
Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorination at the 3-position of the thiophene ring can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions. The 2-ethylhexyl group is introduced via alkylation, requiring catalysts such as palladium complexes or Lewis acids. Critical parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Purity (>95%) is confirmed via HPLC or GC-MS .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : and NMR identify substituent positions and confirm fluorine incorporation. For example, the 3-fluorothiophene proton shows a distinct downfield shift (~7.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS validates the molecular ion peak (e.g., m/z 242.1 for CHFS) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, though crystallization may require slow evaporation in dichloromethane/hexane .
Q. What are the stability and storage recommendations for this compound?
this compound is sensitive to light and moisture. Storage at –20°C under nitrogen or argon in amber vials prevents degradation. Stability assessments via TGA/DSC show decomposition above 200°C, making it suitable for high-temperature applications .
Advanced Research Questions
Q. How do substituents (ethylhexyl, fluorine) influence the compound’s electronic properties and reactivity?
- Fluorine’s electronic effects : The electronegative fluorine atom withdraws electron density, polarizing the thiophene ring and enhancing electrophilic substitution reactivity at the 5-position. Computational studies (DFT) reveal a 0.15 eV reduction in HOMO-LUMO gap compared to non-fluorinated analogs .
- Ethylhexyl’s steric effects : The branched alkyl chain increases hydrophobicity (logP ≈ 4.2) and steric hindrance, slowing nucleophilic attacks but improving solubility in organic matrices .
Q. What mechanistic insights explain discrepancies in reported reaction yields for derivatives of this compound?
Contradictions arise from:
- Catalyst variability : Palladium vs. copper catalysts in cross-coupling reactions yield 60–85% efficiency differences due to competing side reactions (e.g., homocoupling) .
- Reaction atmosphere : Oxygen-sensitive steps (e.g., Grignard additions) require rigorous inert conditions; trace oxygen lowers yields by 15–20% .
Mitigation involves kinetic studies (e.g., in situ IR monitoring) to optimize reagent stoichiometry and reaction time .
Q. How can computational modeling predict the compound’s interactions in supramolecular systems?
- Molecular docking : Simulations using AutoDock Vina assess binding affinity with biological targets (e.g., enzyme active sites). The fluorothiophene moiety shows preferential π-π stacking with aromatic residues .
- MD simulations : Trajectories in lipid bilayers predict membrane permeability, guided by the ethylhexyl group’s lipophilicity .
- InChI-based databases : PubChem CID and DSSTox DTXSID entries enable rapid retrieval of physicochemical data for QSAR modeling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
